5-Hexen-2-ol, 2-methyl-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

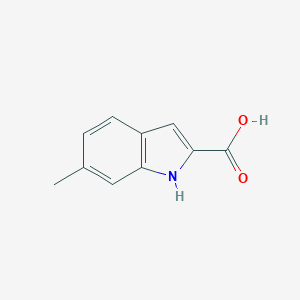

“5-Hexen-2-ol, 2-methyl-” is a chemical compound with the molecular formula C7H14O . It is also known by other names such as “2-Methyl-5-hexen-2-ol” and "5-Methyl-5-hexen-2-ol" .

Synthesis Analysis

The synthesis of “5-Hexen-2-ol, 2-methyl-” involves the enantioselective bioreduction of 5-hexen-2-one with cells of Rhodococcus erythropolis А-25 actinobacteria . This process yields (S)-5-hexen-2-ol in 77% yield .Molecular Structure Analysis

The molecular structure of “5-Hexen-2-ol, 2-methyl-” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis

“5-Hexen-2-ol, 2-methyl-” has a molecular weight of 114.19 g/mol . It has a density of 0.8±0.1 g/cm³, a boiling point of 142.5±0.0 °C at 760 mmHg, and a vapour pressure of 2.3±0.5 mmHg at 25°C . The compound also has a flash point of 56.5±8.6 °C .科学的研究の応用

Material Science

2-Methylhex-5-en-2-ol has potential applications in material science, particularly in the synthesis of polymers and coatings. It can be used as a monomer or a cross-linking agent due to its reactive olefinic bond, which allows it to polymerize under certain conditions .

Life Science

In life sciences, this compound could be utilized in the synthesis of bioactive molecules. Its structure can serve as a scaffold for developing new pharmaceuticals or agrochemicals, where the modification of its double bond could lead to compounds with biological activity .

Chemical Synthesis

2-Methylhex-5-en-2-ol is valuable in chemical synthesis as an intermediate. It can undergo various reactions such as oxidation, reduction, and halogenation to yield a range of derivatives that are useful in the synthesis of more complex organic compounds .

Chromatography

This compound may be used as a standard or reference in chromatographic analysis due to its distinct chemical properties. It can help in the calibration of chromatographic systems for the analysis of similar volatile organic compounds .

Analytical Research

In analytical research, 2-methylhex-5-en-2-ol can be employed in method development for the detection and quantification of compounds with similar physicochemical properties. It can also be used to study reaction mechanisms and kinetics .

UV Curable Polymers

The compound finds application in the synthesis of UV curable polymers. It can be incorporated into polymer formulations that cure upon exposure to UV light, resulting in materials with specific properties such as hardness, chemical resistance, and optical clarity .

Silicium Chemistry

2-Methylhex-5-en-2-ol is involved in silicium chemistry, where it can be used to create silicon-containing organic compounds. These compounds are important in the development of materials like silicones and siloxanes, which have a wide range of industrial applications .

Electrophilic Cyclization Reactions

It can participate in electrophilic cyclization reactions, which are useful for constructing cyclic structures. These reactions are significant in the synthesis of natural products and pharmaceuticals .

特性

IUPAC Name |

2-methylhex-5-en-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-4-5-6-7(2,3)8/h4,8H,1,5-6H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVHXDRXNRJQLGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC=C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10168286 |

Source

|

| Record name | 5-Hexen-2-ol, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hexen-2-ol, 2-methyl- | |

CAS RN |

16744-89-1 |

Source

|

| Record name | 5-Hexen-2-ol, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016744891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hexen-2-ol, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What are the unique regioselectivity aspects of reactions involving 2-Methyl-5-hexen-2-ol?

A: Research indicates that 2-Methyl-5-hexen-2-ol exhibits interesting regioselectivity in reactions involving titanium(II)-olefin complexes. While many unsaturated alcohols undergo head-to-tail or tail-to-tail coupling under these conditions, 2-Methyl-5-hexen-2-ol demonstrates a preference for head-to-head coupling. This unusual selectivity is attributed to the formation of specific titanacyclopentane intermediates with two fused oxatitanacyclopentane rings. [, ]

Q2: Can you elaborate on the synthesis of 5,5-Dimethyltetrahydrofurfuryl alcohol from 2-Methyl-5-hexen-2-ol?

A: The synthesis of 5,5-Dimethyltetrahydrofurfuryl alcohol from 2-Methyl-5-hexen-2-ol can be achieved through a straightforward epoxidation reaction. [] This process highlights the versatility of 2-Methyl-5-hexen-2-ol as a starting material for synthesizing other valuable compounds.

Q3: Are there any other notable reactions involving 2-Methyl-5-hexen-2-ol?

A: Yes, 2-Methyl-5-hexen-2-ol can be generated from the oxidation of 2-hydroxy-2-methyl-5-hexyl radical by cupric ion in acetic acid. [] This radical itself is a product of intramolecular hydrogen-atom transfer in 2-Methyl-2-hexyloxy radical. This reaction sequence exemplifies the potential of 2-Methyl-5-hexen-2-ol as an intermediate in complex reaction pathways.

- Terpene und Terpen-Derivate, VIII.Notiz zur einfachen Synthese von 5,5-Dimethyltetrahydrofurfurylalkohol:

- The Head-to-Head Reductive Coupling of Homoallylic Alcohols Promoted by Titanium(II)-Olefin Complexes:

- The Head-to-Head Reductive Coupling of Homoallylic Alcohols Promoted by Titanium(II)-Olefin Complexes:

- Reactions of alkoxy radicals. IV. Intramolecular hydrogen-atom transfer in the presence of cupric ion: A novel directive effect:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。